molecular formula C21H29N3O2S B2949151 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide CAS No. 1049549-57-6

3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2949151
CAS No.: 1049549-57-6
M. Wt: 387.54
InChI Key: LORCLGWYEZNUGY-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a complex organic compound characterized by its molecular structure, which includes a benzene ring substituted with two methyl groups, a sulfonamide group, and a piperazine ring linked to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring and its subsequent functionalization. The piperazine ring is often introduced through a nucleophilic substitution reaction, followed by the attachment of the propyl chain and sulfonamide group.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis pathway and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of more reduced species.

  • Substitution: : The replacement of one functional group with another, such as the exchange of a sulfonamide group with another functional group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines or halides are used in substitution reactions, with conditions varying based on the specific reagents involved.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can provide insights into cellular processes and pathways.

Medicine

In medicine, the compound is explored for its therapeutic potential, including its use as a drug candidate for various diseases due to its ability to interact with specific molecular targets.

Industry

In industry, the compound is utilized in the development of new materials and chemical products, leveraging its unique chemical properties for innovative applications.

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biological pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-phenylpiperazin-1-yl)methyl)benzamide

  • N,N-Dimethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Uniqueness

3,4-Dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide stands out due to its specific structural features, such as the presence of the sulfonamide group and the arrangement of the methyl groups on the benzene ring. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-18-9-10-21(17-19(18)2)27(25,26)22-11-6-12-23-13-15-24(16-14-23)20-7-4-3-5-8-20/h3-5,7-10,17,22H,6,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORCLGWYEZNUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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